![molecular formula C22H26ClN3O5S2 B2491872 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327514-96-4](/img/structure/B2491872.png)

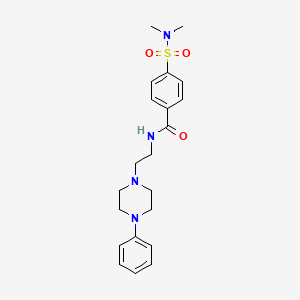

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of molecules known for their diverse biological activities, which can be attributed to the presence of benzothiazole, benzamide, and morpholino groups. Such molecules are often explored for their potential in medicinal chemistry due to their structural complexity and functional diversity.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like benzothiazole derivatives, methoxybenzenes, and morpholinoethylamines. The synthesis could involve amide bond formation, sulfonamide linkage, and alkylation steps under specific conditions to ensure the correct structural assembly (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy, providing insights into the conformation, bond lengths, and angles critical for understanding the molecule's three-dimensional arrangement and potential interaction sites with biological targets (Pang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound might include its functionalization or derivatization at various positions to study the effect on biological activity or to improve its physicochemical properties. The presence of functional groups like methoxy, sulfonyl, and amide provides several sites for chemical modifications (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties can be influenced by the molecular structure and the presence of specific functional groups (Sahin et al., 2012).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with other molecules (e.g., potential binding to biological targets) are critical aspects. Studies on related compounds can provide insights into how structural elements like the benzothiazole core and morpholinoethyl groups affect these properties, contributing to the compound's overall biological activity and potential therapeutic use (Hassan et al., 2014).

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research in the field of medicinal chemistry has led to the synthesis of various novel compounds derived from similar chemical structures, aiming to explore their therapeutic potentials. For instance, the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives has been reported, demonstrating significant anti-inflammatory and analgesic activities due to their COX-1/COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents

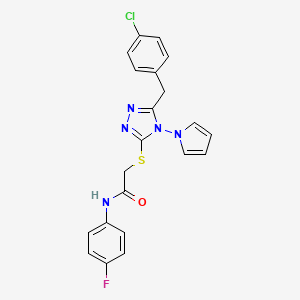

The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety have been explored as antimicrobial agents. These compounds have shown good or moderate antimicrobial activity, highlighting the relevance of incorporating morpholine and other functional groups to enhance antimicrobial efficacy (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Anticancer Activity

The synthesis of bioactive molecules featuring fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole has been undertaken for biological and pharmacological screening, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies lay the groundwork for further exploration into the anticancer properties of such compounds (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antifungal Agents

Research into the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has shown potential as antifungal agents. This suggests a promising avenue for developing new antifungal treatments by manipulating the thiazole and benzamide components (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Neuroprotective Activity

In the search for treatments for neurodegenerative diseases like Alzheimer's, compounds with selective inhibitory activity against histone deacetylase 6 (HDAC6) have been identified. These compounds, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, exhibit neuroprotective activity by reducing tau protein phosphorylation and aggregation, suggesting a potential therapeutic pathway for Alzheimer's disease (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . Uncompetitive inhibitors bind to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .

Result of Action

The compound has shown to inhibit Aβ 1-42 aggregation , which is a key factor in the development of Alzheimer’s disease. It also has neuroprotective properties and can enhance cognition . In addition, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2.ClH/c1-29-16-7-8-18-19(15-16)31-22(23-18)25(10-9-24-11-13-30-14-12-24)21(26)17-5-3-4-6-20(17)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYPOHWKZIXAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)